4-(4-Ethylthiophenyl)-3-fluorophenol
Description
4-(4-Ethylthiophenyl)-3-fluorophenol is a fluorinated phenolic compound characterized by a 3-fluorophenol core substituted with a 4-ethylthiophenyl group at the para position. This structure confers unique physicochemical properties, including enhanced lipophilicity due to the ethylthio (-S-C₂H₅) moiety and electronic effects from the fluorine atom.
Properties
IUPAC Name |
4-(4-ethylsulfanylphenyl)-3-fluorophenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FOS/c1-2-17-12-6-3-10(4-7-12)13-8-5-11(16)9-14(13)15/h3-9,16H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNOHPLHXBFVFIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)C2=C(C=C(C=C2)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261984-67-1 | |
| Record name | [1,1′-Biphenyl]-4-ol, 4′-(ethylthio)-2-fluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261984-67-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Ethylthiophenyl)-3-fluorophenol can be achieved through several methods, including:
Suzuki–Miyaura Coupling: This method involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst. The reaction conditions typically include a base such as potassium carbonate and a solvent like toluene or ethanol.
Nucleophilic Substitution: Another approach involves the nucleophilic substitution of a fluorinated phenol derivative with an ethylthiol group under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions due to their efficiency and scalability. The use of continuous flow reactors can enhance the reaction efficiency and yield, making the process more suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
4-(4-Ethylthiophenyl)-3-fluorophenol undergoes various chemical reactions, including:
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products Formed
Sulfoxides and Sulfones: Formed from the oxidation of the ethylthio group.
De-fluorinated Compounds: Formed from the reduction of the fluorine atom.
Substituted Phenols: Formed from nucleophilic substitution reactions.
Scientific Research Applications
4-(4-Ethylthiophenyl)-3-fluorophenol has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-(4-Ethylthiophenyl)-3-fluorophenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Modulating Receptors: Interacting with receptors on cell surfaces to alter cellular responses.
Influencing Gene Expression: Affecting the expression of genes involved in inflammation, cell growth, and other processes.
Comparison with Similar Compounds
Structural and Functional Group Variations
4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol
- Structure : Features a chloro (-Cl) and methoxy (-OCH₃) substituent instead of ethylthio.
- Compared to the ethylthio group, the methoxy group reduces lipophilicity but enhances hydrogen-bonding capacity .
4-[(4-Chlorophenyl)diazenyl]-3-fluorophenol (A-3F)
- Structure : Incorporates a diazenyl (-N=N-) linker to a chlorophenyl group.
- Properties : The diazenyl group introduces conjugation, shifting UV-Vis absorption spectra. A-3F exhibits a high melting point (171–173°C) due to intermolecular hydrogen bonding from the hydroxyl group and π-π stacking .
3-Fluorophenol and 4-Fluorophenol
- Structure : Simpler analogs lacking the ethylthiophenyl substituent.
- Properties: 3-Fluorophenol: Boiling point 178°C; higher acidity (pKa ~8.3) due to ortho-fluorine destabilizing the phenoxide ion. 4-Fluorophenol: Melting point 44–49°C; lower acidity (pKa ~9.9) compared to 3-fluorophenol .
4-(5-(3-(2,4-Dichlorophenoxy)propyl)-1,3,4-oxadiazol-2-yl)-3-fluorophenol (Compound 41)
- Structure: Contains an oxadiazole ring and dichlorophenoxy chain.
- The dichlorophenoxy group increases molecular weight (MW 379.2 g/mol) and lipophilicity, favoring membrane penetration .
Physicochemical Properties
*Estimated using fragment-based methods (e.g., Crippen’s method).
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